Cas no 852314-01-3 (1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-1-(3-chlorophenyl)-)
1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-1-(3-chlorophenyl)- Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-1-(3-chlorophenyl)-
- 4-CHLORO-1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE
- STL252683
- 4-chloro-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidine
- SCHEMBL6224500
- AKOS000267560
- 852314-01-3
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- Inchi: 1S/C11H6Cl2N4/c12-7-2-1-3-8(4-7)17-11-9(5-16-17)10(13)14-6-15-11/h1-6H
- InChI Key: HTCSVFHWWKNXID-UHFFFAOYSA-N
- SMILES: ClC1=C2C=NN(C3C=CC=C(C=3)Cl)C2=NC=N1
Computed Properties
- Exact Mass: 263.9969516g/mol
- Monoisotopic Mass: 263.9969516g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 278
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 43.6Ų
1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-1-(3-chlorophenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM270431-1g |
4-Chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine |
852314-01-3 | 97% | 1g |
$449 | 2023-02-17 | |
| Alichem | A089006296-1g |
4-Chloro-1-(3-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine |
852314-01-3 | 95% | 1g |
$780.44 | 2023-08-31 | |
| Ambeed | A534288-100mg |
4-Chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine |
852314-01-3 | 97% | 100mg |
$178.0 | 2025-04-16 | |
| Ambeed | A534288-250mg |
4-Chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine |
852314-01-3 | 97% | 250mg |
$302.0 | 2025-04-16 | |
| Ambeed | A534288-1g |
4-Chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine |
852314-01-3 | 97% | 1g |
$815.0 | 2025-04-16 | |
| Chemenu | CM270431-1g |
4-Chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine |
852314-01-3 | 97% | 1g |
$669 | 2021-08-18 | |
| abcr | AB634757-250mg |
4-Chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine; . |
852314-01-3 | 250mg |
€454.50 | 2025-04-16 | ||
| abcr | AB634757-1g |
4-Chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine; . |
852314-01-3 | 1g |
€1116.30 | 2025-04-16 |
1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-1-(3-chlorophenyl)- Suppliers
1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-1-(3-chlorophenyl)- Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-1-(3-chlorophenyl)-
Recent Advances in the Study of 1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-1-(3-chlorophenyl)- (CAS: 852314-01-3)
1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-1-(3-chlorophenyl)- (CAS: 852314-01-3) is a small molecule compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its role as a kinase inhibitor, particularly in the context of cancer therapy and inflammatory diseases. This research brief aims to summarize the latest findings regarding this compound, including its synthesis, mechanism of action, and preclinical efficacy.
The compound belongs to the pyrazolopyrimidine class, which is known for its ability to modulate various signaling pathways by targeting protein kinases. The presence of chloro substituents at the 4-position of the pyrimidine ring and the 3-position of the phenyl ring enhances its binding affinity and selectivity towards specific kinase targets. Recent synthetic approaches have optimized the yield and purity of 852314-01-3, enabling more robust pharmacological evaluations.
In vitro studies have demonstrated that 852314-01-3 exhibits potent inhibitory activity against several kinases, including those involved in cell proliferation and immune response. For instance, it has shown promising results in inhibiting the JAK/STAT pathway, which is implicated in various cancers and autoimmune disorders. Molecular docking simulations have further elucidated its binding mode, revealing key interactions with the ATP-binding pocket of target kinases.
Preclinical evaluations in animal models have highlighted the compound's pharmacokinetic properties and therapeutic potential. Notably, 852314-01-3 has displayed favorable bioavailability and tissue distribution, with minimal off-target effects. In xenograft models of solid tumors, treatment with this compound led to significant tumor growth inhibition, corroborating its potential as an anticancer agent. Additionally, its anti-inflammatory effects have been observed in models of rheumatoid arthritis, suggesting a broader therapeutic applicability.
Despite these promising findings, challenges remain in the clinical translation of 852314-01-3. Issues such as metabolic stability, potential drug-drug interactions, and long-term toxicity need to be addressed in future studies. Ongoing research is exploring structural modifications to improve its drug-like properties and expand its therapeutic index. Collaborative efforts between academia and industry are expected to accelerate the development of this compound into a viable clinical candidate.
In conclusion, 1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-1-(3-chlorophenyl)- (CAS: 852314-01-3) represents a promising scaffold for the development of kinase-targeted therapies. Its dual activity in oncology and immunology underscores its versatility, and continued research will be crucial in unlocking its full therapeutic potential. This brief underscores the importance of interdisciplinary collaboration in advancing the field of chemical biology and drug discovery.
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